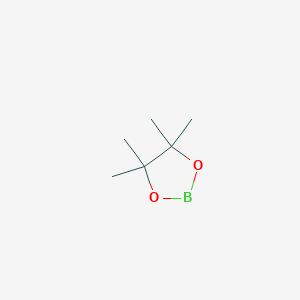
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Cat. No. B138367
Key on ui cas rn:
25015-63-8
M. Wt: 126.97 g/mol
InChI Key: LZPWAYBEOJRFAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08563723B2
Procedure details


Under an atmosphere of dry nitrogen, 103 mg 1,5-cyclooctadiene(H5-indenyl)iridium (I) was put in a 25 mL Pyrex bottle. Subsequently were added 0.04 mL 1,2-bis(dimethylphosphino)ethane, 0.61 mL 3-bromochlorobenzene and 1.52 mL pinacolborane. The mixture was stirred at 150° C. for 3.5 h. After cooling to room temperature, the borane adduct was taken up in 17 mL acetone to give a clear solution. This solution was added slowly to 17.41 mL of a 0.30 M solution of oxone in water cooled in an ice bath. The mixture was stirred vigorously for 15 min. at room temperature and extracted three times with DCM. The combined organic phases were dried over Na2SO4 and evaporated to dryness. The residue was purified by flash chromatography (DCM) to yield 750 mg (62%) of a beige solid. 1H NMR complies with known data (compound (I), Maleczka, 2003).




[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three





Name
Yield
62%
Identifiers


|
REACTION_CXSMILES
|
CP(C)CCP(C)C.[Br:9][C:10]1[CH:11]=[C:12]([Cl:16])[CH:13]=[CH:14][CH:15]=1.[B]1OC(C)(C)C(C)(C)[O:18]1.B.OOS([O-])=O.[K+]>CC(C)=O.O.C1CC=CCCC=C1.C1C=C[C]2[CH][CH][CH][C]2C=1.[Ir]>[Br:9][C:10]1[CH:15]=[C:14]([OH:18])[CH:13]=[C:12]([Cl:16])[CH:11]=1 |f:4.5,8.9.10,^1:16,48,49,50,51,52|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.04 mL
|
|
Type
|
reactant
|
|
Smiles
|
CP(CCP(C)C)C
|
|
Name
|
|
|
Quantity
|
0.61 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=CC1)Cl
|
|
Name
|
|
|
Quantity
|
1.52 mL
|
|
Type
|
reactant
|
|
Smiles
|
[B]1OC(C(O1)(C)C)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
B
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
17 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Five
|
Name
|
|
|
Quantity
|
103 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1/C=C\CC/C=C\C1.C1=C[C]2[C]([CH][CH][CH]2)C=C1.[Ir]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 150° C. for 3.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a clear solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in an ice bath
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred vigorously for 15 min. at room temperature
|
|
Duration
|
15 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with DCM
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases were dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash chromatography (DCM)
|
Outcomes


Product
Details
Reaction Time |
3.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C=C(C1)Cl)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 750 mg | |
| YIELD: PERCENTYIELD | 62% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
